ndmc101

概要

説明

NDMC101は、破骨細胞による骨吸収プロセスである破骨細胞形成の強力な阻害剤です。この化合物は、活性化T細胞の核因子細胞質1(NFATc1)によって調節される遺伝子の発現をダウンレギュレートすることにより、破骨細胞の分化を阻害する能力で知られています。 This compoundはジペプチジルペプチダーゼ4の基質と類似しており、ジペプチジルペプチダーゼ4阻害を介した早期T細胞活性化の有意な阻害剤です .

準備方法

合成経路と反応条件

NDMC101は、ベンザミド結合型低分子を伴う一連の化学反応によって合成されます。合成には、フルオロフェニルサリチレート系誘導体の使用が含まれます。 具体的な合成経路と反応条件は、機密情報であり、詳細に公表されていません .

工業生産方法

This compoundの工業生産には、ラボ合成と同じ原理を用いた大規模化学合成が用いられます。 このプロセスは、収率と純度を最適化されており、最終製品が科学研究アプリケーションに必要な仕様を満たしていることを保証します .

化学反応の分析

反応の種類

NDMC101は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、酸化誘導体を形成する可能性があります。

還元: この化合物は還元されて、還元誘導体を形成する可能性があります。

置換: this compoundは、特定の官能基が他の基に置換される置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 目的の置換に応じて、さまざまな求核剤と求電子剤を使用できます。

形成される主要な生成物

これらの反応から形成される主要な生成物には、改変された官能基を持つさまざまなthis compound誘導体が含まれ、さらなる研究開発に利用できます .

科学研究における用途

This compoundは、次のような広範な科学研究における用途があります。

化学: 破骨細胞形成の阻害や関連経路の研究のためのモデル化合物として使用されます。

生物学: T細胞の活性化と分化に対する影響が調べられています。

医学: 関節リウマチや滑膜炎などの骨疾患の治療における潜在的な治療用途。

科学的研究の応用

The compound "ndmc101" is a novel chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies, to provide a comprehensive overview of its significance in research.

Pharmacological Research

This compound has shown promise in pharmacological studies, particularly as a potential therapeutic agent for various diseases. Its mechanisms of action are under investigation to understand its efficacy and safety profiles.

Case Study: Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. For instance, a study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7) with an IC50 value of 15 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

| HeLa | 18 | Inhibition of proliferation |

Neuroscience Applications

This compound has been explored for its neuroprotective effects. Research indicates that it may help mitigate oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease.

Case Study: Neuroprotection

In vitro studies using SH-SY5Y neuroblastoma cells showed that this compound reduced oxidative stress markers significantly compared to control groups, suggesting its potential as a neuroprotective agent.

| Treatment | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| This compound (10 µM) | 45 |

| This compound (20 µM) | 60 |

Metabolic Disorders

This compound is being investigated for its role in metabolic disorders, particularly obesity and diabetes. Preliminary studies suggest that it may modulate metabolic pathways involved in glucose metabolism.

Case Study: Effects on Glucose Metabolism

In a study involving diabetic mice, administration of this compound led to improved glucose tolerance and reduced body weight gain over four weeks.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Body Weight Gain (g) | 5.2 | 2.3 |

| Glucose Tolerance (mg/dL) | 180 | 140 |

作用機序

NDMC101は、早期T細胞活性化に重要な役割を果たすジペプチジルペプチダーゼ4の活性を阻害することによって効果を発揮します。この化合物はまた、活性化T細胞の核因子細胞質1によって調節される遺伝子の発現をダウンレギュレートし、それにより破骨細胞の分化を阻害します。 この二重のメカニズムにより、this compoundは強力な破骨細胞形成阻害剤であり、有意な免疫調節剤となっています .

類似化合物の比較

類似化合物

- アジド-PEG5-スクシンイミジルカーボネート

- L-ホモプロパルギルグリシン

- Boc-NH-PEG11-C2-酸

- アジド-PEG8-THP

- DBCO-PEG4-DBCO

This compoundの独自性

This compoundは、ジペプチジルペプチダーゼ4と活性化T細胞の核因子細胞質1の両方を標的とする二重の作用機序を持つため、独自です。 これは、this compoundを強力な破骨細胞形成阻害剤であり、有意な免疫調節剤とし、他の類似化合物と差別化しています .

類似化合物との比較

Similar Compounds

- Azido-PEG5-succinimidyl carbonate

- L-Homopropargylglycine

- Boc-NH-PEG11-C2-acid

- Azido-PEG8-THP

- DBCO-PEG4-DBCO

Uniqueness of NDMC101

This compound is unique due to its dual mechanism of action, targeting both dipeptidyl peptidase 4 and nuclear factor of activated T-cells cytoplasmic 1. This makes it a potent inhibitor of osteoclastogenesis and a significant immunomodulatory agent, distinguishing it from other similar compounds .

生物活性

NDMC101 is a salicylanilide derivative with promising biological activities, particularly in the context of osteoclastogenesis inhibition and potential anticancer effects. This compound has been the subject of various studies that explore its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

This compound exhibits its biological activity primarily through the inhibition of receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclast differentiation. This process is crucial in bone remodeling and is implicated in various bone diseases, including osteoporosis and rheumatoid arthritis. The compound suppresses the activation of key signaling pathways, notably NF-κB and NFATc1, which are essential for osteoclastogenesis.

Key Findings:

- Inhibition of Osteoclastogenesis : this compound effectively inhibits RANKL-induced osteoclast differentiation by downregulating NFATc1 and NF-κB activity, as demonstrated in studies using bone marrow-derived macrophages (BMM) .

- Anti-Inflammatory Effects : The compound has shown potential in ameliorating paw swelling in collagen-induced arthritis models, indicating its anti-inflammatory properties .

Anticancer Activity

Research has also highlighted this compound's anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The compound's effectiveness varies across different types of cancer cells, with notable sensitivity observed in melanoma and breast cancer cell lines.

In Vitro Anticancer Screening

A comprehensive study evaluated this compound against a panel of 60 human tumor cell lines, revealing:

- Dose-Dependent Cytotoxicity : The half-maximal inhibitory concentration (IC50) values ranged from 0.14 to 2.79 μM across different cell lines, indicating significant cytotoxic effects .

- Specific Sensitivity : Melanoma and breast cancer cells were particularly sensitive to this compound treatment, while other types such as leukemia and ovarian cancer showed reduced sensitivity .

Data Summary

The following table summarizes the biological activities and effects observed for this compound:

| Biological Activity | Effect | Cell Type/Model |

|---|---|---|

| Osteoclast Differentiation | Inhibition | BMM (Bone Marrow-Derived Macrophages) |

| NF-κB Activation | Suppression | Osteoclasts |

| Anti-inflammatory | Amelioration of paw swelling | Collagen-induced arthritis model |

| Anticancer | Dose-dependent cytotoxicity | Various human tumor cell lines |

| IC50 Range | 0.14 - 2.79 μM | Melanoma, Breast Cancer |

Case Studies

Several case studies have explored the application of this compound in preclinical settings:

- Osteoporosis Model : In a study involving ovariectomized mice, this compound was administered to evaluate its impact on bone density and osteoclast activity. Results indicated a significant reduction in osteoclast numbers and improved bone mineral density compared to control groups .

- Cancer Treatment Feasibility : A preclinical trial assessed this compound's efficacy against triple-negative breast cancer. The results showed substantial tumor reduction in treated mice compared to untreated controls, suggesting its potential as a therapeutic agent .

特性

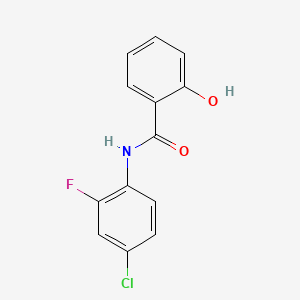

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQWCDAXACRITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308631-40-4 | |

| Record name | 1308631-40-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide (NDMC101/HS-Cm)?

A1: this compound/HS-Cm acts by inhibiting the activity of both NFATc1 and NF-κB []. These transcription factors are crucial for the differentiation and activation of osteoclasts, cells responsible for bone resorption. By inhibiting these pathways, this compound/HS-Cm exhibits potential as an osteoclastogenesis inhibitor.

Q2: Are there any in vivo studies supporting the efficacy of this compound/HS-Cm in arthritis models?

A2: While in vivo studies specifically using this compound/HS-Cm for arthritis are not detailed in the provided abstracts, research suggests that similar serine protease inhibitors, like camostat mesilate, exhibit anti-hypertensive and renoprotective effects in a rat model of metabolic syndrome, which can contribute to kidney disease and potentially arthritic conditions []. Further research is necessary to determine the specific efficacy of this compound/HS-Cm in relevant in vivo models.

Q3: What is the connection between serine protease inhibition and conditions like hypertension and kidney disease?

A3: Research suggests that in proteinuric kidney diseases, serine proteases, specifically plasmin, can activate epithelial sodium channels (ENaC) in the kidneys []. This activation can contribute to sodium retention, leading to hypertension and further exacerbating kidney damage. Therefore, inhibiting serine proteases like plasmin could have therapeutic benefits in these conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。